1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties. It is primarily studied for its applications in neuropharmacology and as a potential therapeutic agent in various neurological disorders.
The compound can be synthesized through various chemical methods, with its structure being a combination of azetidine and piperazine moieties attached to an ethanone framework. Its hydrochloride salt form enhances solubility and stability, making it suitable for biological studies.
1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of psychoactive substances, which are compounds that affect the central nervous system.
The synthesis of 1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride can be achieved through several methods:
The synthesis may require specific reagents such as acetic anhydride or other acetylating agents, and conditions like temperature control and reaction time are critical for yield optimization.
The molecular structure of 1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride can be represented as follows:
The structure includes a piperazine ring, an azetidine moiety, and an ethanone functional group, which collectively contribute to its biological activity.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for confirmation of molecular identity and purity.
1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride can participate in various chemical reactions:
Reactions involving this compound should be monitored using chromatographic techniques to ensure proper reaction completion and product isolation.
The mechanism of action for 1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is not fully elucidated but is believed to involve interaction with neurotransmitter receptors in the brain:
Pharmacological studies are necessary to quantify binding affinities and evaluate the therapeutic potential of this compound.
1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is typically a white crystalline solid at room temperature. Its solubility in water is enhanced due to the formation of the hydrochloride salt.
Key chemical properties include:
Relevant data from analytical methods like High Performance Liquid Chromatography (HPLC) can provide insights into purity and stability over time.
The primary applications of 1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride include:
The synthesis of 1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride (CAS: 957127-69-4) relies on strategic hybridization of azetidine and piperazine precursors through sequential functionalization. A common approach begins with N-Boc protection of 3-aminoazetidine, followed by nucleophilic substitution with 1-chloroethylpiperazine under reflux conditions in acetonitrile (yield: 68-72%) [1] [4]. Subsequent deprotection with HCl/dioxane liberates the secondary amine, enabling acetylation via acetic anhydride in THF at 0-5°C to prevent N-overacylation. Critical to this pathway is the orthogonal protection strategy: the Boc group shields the azetidine nitrogen while the chloroethyl moiety acts as a leaving group for piperazine coupling [8].
Alternative routes employ reductive amination between 1-(piperazin-1-yl)ethanone and azetidin-3-one using sodium triacetoxyborohydride in dichloromethane. This method achieves 65% yield but requires rigorous moisture control due to the azetidinone's hydrolytic sensitivity. Post-reduction, hydrochloric acid-mediated salt formation in anhydrous ether yields the crystalline hydrochloride product (purity: >95% by HPLC) [4] [7]. The hybridization efficiency depends on stoichiometric precision, with excess piperazine derivatives leading to bis-adduct impurities that complicate purification [1].
Key Optimization Parameters:
Azetidine ring construction employs both transition metal catalysis and organocatalytic methods. Palladium-catalyzed (Pd(OAc)₂/XPhos) intramolecular C–N coupling of 3-bromo-propylamine derivatives enables enantioselective azetidine synthesis (ee: 92-95%), though substrate scope limitations exist for sterically hindered amines [8]. For the target compound, in situ ring formation via copper(I)-catalyzed cyclization of γ-chloroamines proves effective, using CuI (10 mol%) and DMEDA ligand in refluxing toluene to afford 3-substituted azetidines in 78% yield [8].
Piperazine functionalization leverages electrophilic catalysis for N-acylation. Zinc chloride (15 mol%) activates the carbonyl of acetic anhydride, facilitating regioselective acylation at the piperazine N¹-position without competing azetidine nitrogen modification. This chemoselectivity stems from the higher nucleophilicity of the piperazine nitrogen (pKb ≈ 5.4) versus the azetidine nitrogen (pKb ≈ 9.1) [7]. For enantiopure variants, chiral Brønsted acid catalysts (e.g., TRIP-phosphoric acid) enable kinetic resolution during piperazine-acetic acid coupling, achieving diastereomeric excess >98% when using (R)-configured azetidine precursors [8].
Catalyst Comparison for Ring Formation:
Catalyst System | Yield (%) | Reaction Time (h) | Temperature (°C) | Limitations |
---|---|---|---|---|
Pd(OAc)₂/XPhos | 88 | 6 | 100 | Air-sensitive |
CuI/DMEDA | 78 | 12 | 110 | Limited ee |
Organocatalyst (TRIP) | 65 | 24 | 25 | Low throughput |
Hydrochloride salt crystallization critically determines the compound's physicochemical stability. Optimal solvent systems exploit differential solubility: the free base dissolves in anhydrous THF or acetonitrile, while concentrated HCl (2.0 equiv) in isopropanol initiates crystallization at 0°C [4] [9]. Counterion stabilization involves three cooperative mechanisms: (1) ionic pairing between the protonated tertiary amine and Cl⁻, (2) hydrogen bonding between the carbonyl oxygen and HCl (d(O···H) = 1.89 Å), and (3) van der Waals interactions between aliphatic chains [9].
Solvent polarity directly impacts crystal habit and hydration. Aprotic solvents (acetonitrile, acetone) yield anhydrous needles with high flowability, while protic solvents (ethanol, isopropanol) produce hygroscopic plates requiring post-crystallization drying at 40°C under vacuum. Salt formation kinetics reveal two-stage protonation: rapid N-protonation (t₁/₂ < 5 min) followed by slow crystallization (t₁/₂ = 45-60 min), necessitating controlled addition rates to prevent oiling out [9].
Solvent Performance Comparison:
Solvent | Crystal Form | Water Content (%) | Purity (%) | Recovery Yield |
---|---|---|---|---|
Acetonitrile | Anhydrous needles | 0.12 | 99.5 | 85% |
Isopropanol | Monohydrate | 5.3 | 98.7 | 92% |
Ethyl acetate | Amorphous | 0.9 | 97.1 | 78% |
Acetone | Anhydrous plates | 0.2 | 99.1 | 88% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1